Cas no 1042432-58-5 (2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide)

2-(5-Chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with chloro, morpholinophenylamino, and N-methylbenzamide functional groups. Its structure suggests potential utility as an intermediate or active pharmaceutical ingredient (API) in medicinal chemistry, particularly in kinase inhibition research. The morpholine and benzamide moieties enhance solubility and binding affinity, while the chloro substituent may influence electronic properties and reactivity. This compound is suited for applications in drug discovery, where its scaffold could serve as a basis for developing targeted therapies. Its well-defined synthetic pathway and modular structure allow for further derivatization, making it a versatile candidate for structure-activity relationship (SAR) studies.
2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide structure
1042432-58-5 structure
商品名:2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide
CAS番号:1042432-58-5
MF:C23H25ClN6O3
メガワット:468.936003446579
MDL:MFCD28137549
CID:2112554
PubChem ID:44526801

2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide
    • 2-((5-Chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide
    • TAE226
    • 2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide
    • C23H25ClN6O3
    • 2-((5-CHLORO-2-((2-METHOXY-4-MORPHOLINOPHENYL)-AMINO)PYRIMIDIN-4-YL)AMINO)-N-METHYLBENZAMIDE
    • 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide
    • 2-[5-chloro-2-(2-methoxy-4
    • 2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide
    • MDL: MFCD28137549
    • インチ: 1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29)
    • InChIKey: UYJNQQDJUOUFQJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=NC(=NC=1NC1C=CC=CC=1C(NC)=O)NC1C=CC(=CC=1OC)N1CCOCC1

計算された属性

  • せいみつぶんしりょう: 438.157
  • どういたいしつりょう: 438.157
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 625
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101

2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A986434-1g
2-((5-Chloro-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide
1042432-58-5 98%
1g
$1924.0 2024-04-15
Enamine
EN300-253441-0.1g
2-[(5-chloro-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]-N-methylbenzamide
1042432-58-5 95%
0.1g
$964.0 2024-06-19
Enamine
EN300-253441-1.0g
2-[(5-chloro-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]-N-methylbenzamide
1042432-58-5 95%
1g
$0.0 2023-06-06
1PlusChem
1P00HARY-50mg
2-((5-Chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-n-methylbenzamide
1042432-58-5 95%
50mg
$1051.00 2023-12-26
Enamine
EN300-253441-0.05g
2-[(5-chloro-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]-N-methylbenzamide
1042432-58-5 95%
0.05g
$800.0 2024-06-19
1PlusChem
1P00HARY-100mg
2-((5-Chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-n-methylbenzamide
1042432-58-5 95%
100mg
$1254.00 2023-12-26

2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide 関連文献

2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamideに関する追加情報

Introduction to 2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1042432-58-5, specifically 2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in drug discovery and therapeutic intervention. The presence of multiple pharmacophoric units within its molecular structure makes it a promising candidate for further exploration in medicinal chemistry.

At the core of this compound's appeal lies its sophisticated architecture, which includes a pyrimidine core substituted with a chloro group, an amino group linked to a morpholine moiety, and a benzamide moiety. The combination of these functional groups not only enhances its binding affinity but also opens up possibilities for diverse biological activities. Recent studies have highlighted the importance of such multifunctional molecules in addressing complex diseases by targeting multiple pathways simultaneously.

In the context of contemporary pharmaceutical research, 2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide has been investigated for its potential role in modulating cellular processes relevant to inflammation, cancer, and neurodegenerative disorders. The pyrimidine ring, a common scaffold in many bioactive compounds, is known for its ability to interact with various biological targets. The introduction of the chloro group at the 5-position and the morpholine-substituted phenylamine at the 2-position further enhances its pharmacological profile.

One of the most intriguing aspects of this compound is its interaction with kinase enzymes, which are pivotal in regulating numerous cellular functions. The benzamide moiety, in particular, has been shown to exhibit inhibitory effects on certain kinases, thereby disrupting aberrant signaling pathways that contribute to disease progression. This has led to extensive research into derivatives of this compound as potential kinase inhibitors. For instance, studies have demonstrated that modifications at the amino and morpholine positions can significantly alter the potency and selectivity of kinase inhibition.

The significance of 2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide is further underscored by its potential in combination therapy. The ability to target multiple pathways with a single molecule is a cornerstone of modern drug development strategies. By leveraging the multifaceted nature of this compound, researchers aim to develop synergistic therapeutic approaches that can overcome resistance mechanisms and improve patient outcomes. This concept aligns with the broader trend in precision medicine, where personalized treatment regimens are tailored to individual patient profiles.

Advances in computational chemistry and molecular modeling have played a crucial role in understanding the interactions between 2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide and its biological targets. These tools have enabled researchers to predict binding affinities, optimize molecular structures, and identify novel derivatives with enhanced properties. Such computational approaches are indispensable in modern drug discovery pipelines, as they significantly reduce the time and cost associated with experimental screening.

Moreover, the synthesis of this compound represents a testament to the ingenuity of organic chemists in designing complex molecules with precise functional groups. The synthetic strategies employed to construct 2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide involve multi-step reactions that showcase the mastery of modern synthetic techniques. These methods not only highlight the synthetic feasibility but also provide insights into potential pathways for scaling up production for preclinical and clinical studies.

The potential applications of 2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide extend beyond traditional pharmaceuticals. Its structural features make it an attractive candidate for development as an agrochemical or as a tool compound in biochemical research. The ability to modulate cellular processes suggests that it could be used to study enzyme mechanisms or as an intermediate in synthesizing more complex bioactive molecules.

In conclusion, 2-(5-chloro-2-{4-(morpholin-4-ylo phenylamino}pyrimidin - 4 - yl ) amino - N - methylbenzamide (CAS no 1042432 - 58 - 5 ) stands as a remarkable example of how intricate molecular design can lead to novel therapeutic agents. Its multifunctional nature, coupled with its potential interactions with key biological targets, positions it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications and derivatives, this compound will undoubtedly play a significant role in shaping the future of chemical biology and pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:1042432-58-5)2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide
A992440
清らかである:99%
はかる:1g
価格 ($):1732.0